Cyclohexene-d10

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIXCUEYOPUTN-KYJNQUCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583823 |

Source

|

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16035-50-0 |

Source

|

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16035-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Cyclohexene-d10?

An In-depth Technical Guide to the Physical Properties of Cyclohexene-d10

Introduction

Cyclohexene-d10 (C₆D₁₀) is the fully deuterated isotopologue of cyclohexene, a cyclic hydrocarbon. In this form, all ten hydrogen atoms have been replaced with deuterium, the stable heavy isotope of hydrogen. This isotopic substitution imparts unique physical and spectroscopic properties that make Cyclohexene-d10 an invaluable tool in advanced chemical analysis. For researchers, scientists, and drug development professionals, understanding these properties is critical for its effective application in mechanistic studies, quantitative analysis, and as a spectroscopic solvent.

This technical guide provides a comprehensive overview of the core physical properties of Cyclohexene-d10, discusses its spectroscopic characteristics with an emphasis on the effects of deuteration, and presents a validated workflow for its use as an internal standard in quantitative mass spectrometry.

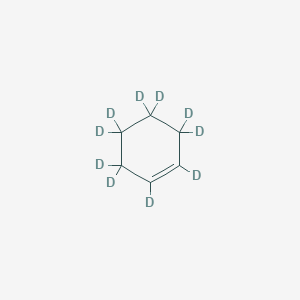

Molecular Structure and Identification

The foundational step in utilizing any chemical reagent is understanding its fundamental structure and identifiers. The structure of Cyclohexene-d10 mirrors that of its non-deuterated counterpart, consisting of a six-membered carbon ring containing a single double bond. The key difference is the isotopic composition.

The rationale for using deuterated compounds in analytical chemistry is rooted in the mass difference between protium (¹H) and deuterium (²H). This difference, while not significantly altering the compound's bulk chemical reactivity, creates a distinct mass signature and profoundly changes its behavior in magnetic resonance and vibrational spectroscopy.

Caption: Molecular structure of Cyclohexene-d10.

Table 1: Chemical Identifiers for Cyclohexene-d10

| Identifier | Value | Source(s) |

| CAS Number | 16035-50-0 (also cited as 1603-55-0) | [1][2][3] |

| Molecular Formula | C₆D₁₀ | [3][4] |

| Molecular Weight | 92.21 g/mol | [2][3][4] |

| InChI Key | HGCIXCUEYOPUTN-KYJNQUCMSA-N | [2][4] |

| Synonyms | Perdeutero-cyclohexene, Decadeuteriocyclohexene | [5][6] |

Core Physical and Chemical Properties

The bulk physical properties of Cyclohexene-d10 are similar to those of standard cyclohexene, but with slight variations due to the increased mass of deuterium. These properties are essential for handling, storage, and experimental design, particularly in applications requiring precise temperature or volume control.

Table 2: Key Physical Properties of Cyclohexene-d10

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless liquid | Ambient | [7] |

| Density | 0.908 g/mL | 25 °C | [2][4] |

| Boiling Point | 83 °C | Atmospheric Pressure | [2][8] |

| Melting Point | -104 °C | Atmospheric Pressure | [2][8] |

| Refractive Index | n20/D 1.442 | 20 °C | [2] |

| Flash Point | -12 °C | Closed Cup | [2][9] |

| Isotopic Purity | ≥98 atom % D | - | [2][4] |

These properties dictate that Cyclohexene-d10 is a highly flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.[1][10] Its high isotopic purity is a critical parameter, ensuring minimal interference from protonated species in sensitive analytical applications.[11]

Spectroscopic Profile: The Impact of Deuteration

The primary value of Cyclohexene-d10 lies in its unique spectroscopic characteristics, which differ significantly from its hydrogen-containing analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H (Proton) NMR, the utility of Cyclohexene-d10 is defined by the absence of signals. Since deuterium is not detected in a standard proton NMR experiment, the compound is effectively "invisible," making it an excellent non-protic solvent or reference standard for samples where protonated solvents would obscure key analyte signals.[5][11]

In contrast, the non-deuterated cyclohexene exhibits a complex ¹H NMR spectrum with characteristic signals for its vinylic protons (~5.7 ppm) and allylic protons (~2.0 ppm).[12][13]

In ¹³C NMR, the spectrum of Cyclohexene-d10 is similar to its non-deuterated counterpart, showing distinct signals for the three unique carbon environments (two vinylic, two allylic, and two saturated carbons).[4] However, the signals will be split into multiplets due to C-D coupling, and the relaxation times will be longer.

Infrared (IR) Spectroscopy

Vibrational spectroscopy is highly sensitive to isotopic substitution. The frequency of a bond vibration is dependent on the masses of the connected atoms. Replacing hydrogen with the heavier deuterium atom results in a significant shift of C-H stretching and bending frequencies to lower wavenumbers (a smaller value).

-

Standard Cyclohexene: Shows characteristic C-H stretches for its sp² (vinylic) carbons just above 3000 cm⁻¹ and for its sp³ carbons just below 3000 cm⁻¹. A key C=C stretch appears around 1650 cm⁻¹.[2]

-

Cyclohexene-d10: The corresponding C-D stretching vibrations are expected to appear at significantly lower frequencies (approximately 2100-2300 cm⁻¹), a region that is typically much less congested. This shift provides a clear spectral window to observe other functional groups without interference from C-H vibrations.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak is the most direct indicator of deuteration.

-

Standard Cyclohexene: The molecular ion (M⁺) peak appears at an m/z of 82.[1]

-

Cyclohexene-d10: The molecular ion peak is shifted by +10 mass units to an m/z of 92, reflecting the mass of the ten deuterium atoms.[2][4]

This clear mass shift is the foundational principle for its use as an internal standard in isotope dilution mass spectrometry.[11] The fragmentation pattern will also be altered, as the cleavage of C-D bonds requires slightly more energy than C-H bonds, which can influence the relative abundance of fragment ions.

Application Workflow: Quantitative Analysis Using Cyclohexene-d10 as an Internal Standard

One of the most powerful applications of Cyclohexene-d10 is as an internal standard (IS) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The purpose of an IS is to correct for variations in sample preparation, injection volume, and instrument response.[7][8] A deuterated standard is ideal because it co-elutes with the analyte (the non-deuterated version) but is clearly distinguishable by the mass spectrometer.[14]

Experimental Protocol: Quantification of Cyclohexene in a Matrix

This protocol provides a validated methodology for quantifying trace levels of cyclohexene using Cyclohexene-d10 as an internal standard.

1. Preparation of Stock Solutions:

- Analyte Stock (Cyclohexene): Accurately weigh ~50 mg of cyclohexene into a 50 mL volumetric flask and dilute to volume with methanol. This creates a ~1 mg/mL stock solution.

- Internal Standard Stock (Cyclohexene-d10): Accurately weigh ~50 mg of Cyclohexene-d10 into a 50 mL volumetric flask and dilute to volume with methanol. This creates a ~1 mg/mL IS stock solution.

2. Construction of Calibration Curve:

- Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by spiking appropriate volumes of the Analyte Stock into separate volumetric flasks.

- To each calibration standard, add a fixed amount of the Internal Standard Stock solution to achieve a constant final concentration (e.g., 20 µg/mL).

- Dilute all calibration standards to final volume with the appropriate solvent (e.g., methanol or dichloromethane).

3. Sample Preparation:

- Accurately weigh or measure the sample matrix (e.g., 1 g of soil, 1 mL of water) into a vial.

- Add the same fixed amount of the Internal Standard Stock solution as used in the calibration standards.

- Perform the necessary extraction procedure (e.g., liquid-liquid extraction with dichloromethane, solid-phase extraction).

- Concentrate or dilute the final extract to be within the calibration range.

4. GC-MS Analysis:

- GC Column: Use a non-polar column suitable for volatile hydrocarbon analysis (e.g., DB-5ms).

- Injection: 1 µL splitless injection.

- Temperature Program: Initial temp 40°C, hold 2 min, ramp to 200°C at 10°C/min.

- MS Method: Set the mass spectrometer to Selected Ion Monitoring (SIM) mode.

- Monitor m/z 82 (for cyclohexene).

- Monitor m/z 92 (for Cyclohexene-d10).

5. Data Processing:

- For each calibration standard, calculate the Response Ratio = (Peak Area of Analyte at m/z 82) / (Peak Area of IS at m/z 92).

- Plot the Response Ratio against the known concentration of the analyte to generate a linear calibration curve.

- For each unknown sample, calculate its Response Ratio and determine its concentration using the equation of the line from the calibration curve.

The causality behind this protocol is robust: any loss of material during extraction or variability in injection will affect both the analyte and the deuterated standard equally.[14] By using the ratio of their signals, these errors are effectively cancelled out, leading to highly accurate and precise quantification.[7]

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

Cyclohexene-d10 is a powerful reagent whose value is derived directly from its physical properties. The mass increase due to isotopic substitution provides a distinct signature for mass spectrometry, while the change in nuclear spin properties renders it an ideal non-interfering solvent for proton NMR. Its physical constants, closely mirroring those of natural cyclohexene, ensure predictable behavior in chromatographic systems. For scientists engaged in quantitative analysis, mechanistic elucidation, or complex structural studies, a thorough understanding and application of these principles are paramount to achieving data of the highest accuracy and integrity.

References

-

Unkefer, C. J., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environ Sci Technol, 46(22), 12400-12406. Available from: [Link]

-

ResolveMass Laboratories Inc. Cyclohexene-d10 | CAS No.: 1603-55-0. Available from: [Link]

-

PubMed Central. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of cyclohexene. Available from: [Link]

-

Chemsrc. (2H10)Cyclohexene. Available from: [Link]

-

ResolveMass Laboratories Inc. Analytical Advantages of Cyclohexene-d10. Available from: [Link]

-

Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclohexene. Available from: [Link]

-

PubChem. (

ngcontent-ng-c1311558766="" class="ng-star-inserted">2H_10)Cyclohexene. Available from: [Link] -

PubChem. Synonyms for Cyclohexene-d10. Available from: [Link]

-

Study.com. Cyclohexene | Properties, Structure & Synthesis. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. Available from: [Link]

-

NIST. Cyclohexene - Mass Spectrum. Available from: [Link]

Sources

- 1. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. emerypharma.com [emerypharma.com]

- 4. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Which peaks in the ir spectra distinguish cyclohexane from cyclohexene?.. [askfilo.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

A Senior Application Scientist's Guide to Isotopic Purity and Enrichment of Cyclohexene-d10

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Purity in Scientific Innovation

In the realms of pharmaceutical development, mechanistic studies, and quantitative analysis, precision is paramount. Deuterium-labeled compounds, such as Cyclohexene-d10, serve as indispensable tools. Their applications range from acting as internal standards in mass spectrometry to tracing metabolic pathways and elucidating reaction mechanisms.[1][2][3] The strategic replacement of hydrogen with deuterium can alter a drug's metabolic profile, potentially enhancing its therapeutic properties—a concept known as the "deuterium kinetic isotope effect".[4]

However, the utility of Cyclohexene-d10 is directly contingent on its isotopic purity and enrichment . The presence of residual protic material or incompletely labeled species can introduce significant errors in quantitative assays, compromise mechanistic interpretations, and ultimately invalidate experimental results. This guide provides an in-depth technical overview of the isotopic purity and enrichment levels of commercially available Cyclohexene-d10, the analytical methodologies for their verification, and practical insights for their effective use in a research setting.

Defining the Purity Metrics: A Three-Pillar Framework

To properly assess a deuterated compound, one must understand three distinct yet related purity parameters:

-

Chemical Purity: This refers to the percentage of the target molecule (Cyclohexene) relative to any other chemical entities. It is typically determined by methods like Gas Chromatography (GC). For instance, a product might be listed as 99% (CP), indicating high chemical purity.[5]

-

Isotopic Enrichment: This value quantifies the percentage of a specific isotope (Deuterium) at the labeled positions. It is often expressed as "atom % D." For example, a common specification for Cyclohexene-d10 is 98 atom % D.[5] This means that, on average, 98% of the hydrogen positions on the cyclohexene molecule are occupied by deuterium.

-

Isotopic Purity: This is a more comprehensive term that considers the distribution of all isotopic variants (isotopologues). High isotopic enrichment does not guarantee high isotopic purity, as the remaining 2% could be distributed in various ways (e.g., a mix of d9, d8, etc., species).

Understanding the interplay of these three pillars is crucial for selecting the appropriate grade of Cyclohexene-d10 for a specific application.

Analytical Characterization: The Methodologies for Verification

No single technique can fully elucidate the purity profile of a deuterated compound.[2] A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the industry standard for comprehensive characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining isotopic enrichment and identifying the specific sites of deuterium incorporation.[1][6][7]

-

¹H NMR (Proton NMR): This is the primary method for quantifying isotopic enrichment. By comparing the integral of residual proton signals to that of a known internal standard, one can precisely calculate the percentage of non-deuterated sites. The absence or significant attenuation of proton signals is the first indicator of successful deuteration.[2]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and location on the molecular scaffold.[2]

-

¹³C NMR (Carbon NMR): Carbon spectra provide information about the carbon skeleton and can be used to confirm the overall structure. The coupling patterns between carbon and deuterium can also offer insights into the labeling pattern.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and assessing the distribution of isotopologues. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a volatile compound like Cyclohexene-d10.[1][8]

-

GC-MS Analysis: The gas chromatograph separates the deuterated compound from any volatile chemical impurities.[8] The mass spectrometer then detects the molecular ion, which should correspond to the fully deuterated mass (M+10 for Cyclohexene-d10).[5] The mass spectrum also reveals the presence of lower-mass isotopologues (e.g., d9, d8), allowing for an assessment of isotopic purity.[1] High-resolution mass spectrometry (HRMS) is particularly valuable for resolving and quantifying these different isotopic species.[9][10]

Workflow for Isotopic Purity Verification

The following diagram illustrates a robust workflow for the comprehensive verification of Cyclohexene-d10 purity upon receipt from a commercial supplier.

Caption: Workflow for Isotopic Purity Verification of Cyclohexene-d10.

Commercially Available Cyclohexene-d10: A Comparative Overview

Several reputable suppliers offer Cyclohexene-d10. While specific lot-to-lot variability exists, the following table summarizes the typical specifications advertised by major vendors. Researchers are strongly encouraged to consult the specific Certificate of Analysis (CoA) for their purchased lot.[5][11]

| Supplier | Product Number (Example) | Stated Isotopic Purity (atom % D) | Stated Chemical Purity |

| Sigma-Aldrich (Merck) | 480452 | 98%[5][12] | 99% (CP)[5] |

| Cambridge Isotope Labs (CIL) | See Note 1 | Typically ≥98%[13][14] | High Purity (e.g., 99.5%)[15] |

| Toronto Research Chemicals (TRC) | C987514 | Not explicitly stated, CoA required[16] | CoA required |

Note 1: While CIL lists Cyclohexanone-d10 and Cyclohexane-d12, specific listings for Cyclohexene-d10 may vary.[13][15] They are a primary manufacturer of deuterated compounds.[17]

Experimental Protocol: Quantitative ¹H NMR for Isotopic Enrichment Verification

This protocol provides a self-validating method to determine the isotopic enrichment of Cyclohexene-d10.

Objective: To quantify the residual proton signal in Cyclohexene-d10 relative to a high-purity, non-volatile internal standard.

Materials:

-

Cyclohexene-d10 (sample to be tested)

-

High-purity internal standard (e.g., 1,3,5-Trimethoxybenzene)

-

Deuterated NMR solvent (e.g., Chloroform-d, with 0.03% v/v TMS)

-

Volumetric flasks and precision syringes/pipettes

-

NMR spectrometer (≥400 MHz recommended)

Procedure:

-

Standard Preparation: Accurately weigh approximately 10-15 mg of the internal standard (1,3,5-Trimethoxybenzene) into a 5 mL volumetric flask. Dissolve and dilute to the mark with Chloroform-d. This is your stock standard solution.

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of Cyclohexene-d10 into a clean vial.

-

Using a calibrated pipette, add exactly 1.0 mL of the stock standard solution to the vial.

-

Cap the vial tightly and mix thoroughly.

-

Transfer an appropriate volume (e.g., 0.7 mL) to a clean, dry NMR tube.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Causality: It is critical to ensure full relaxation of all protons for accurate integration. Use a long relaxation delay (D1) of at least 30 seconds. A pulse angle of 30 degrees is also recommended to minimize T1 weighting differences.

-

Set the spectral width to cover all expected signals (approx. 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio, especially for the small residual proton signals.

-

-

Data Processing & Calculation:

-

Process the spectrum with a standard exponential window function and perform a careful phase and baseline correction.

-

Integrate the well-resolved aromatic signal of the internal standard (1,3,5-Trimethoxybenzene, ~6.1 ppm, 3H). Set this integral to a reference value (e.g., 3.00).

-

Integrate all residual proton signals corresponding to Cyclohexene-d10 (olefinic protons ~5.7 ppm, allylic protons ~2.0 ppm, and aliphatic protons ~1.6 ppm). Sum these integrals (I_residual).

-

Calculate the moles of the internal standard (mol_std) and the sample (mol_sample) based on the initial weights.

-

Calculate the percentage of residual protons (%H): %H = (I_residual / 10) * (mol_std / mol_sample) * 100 (The value '10' represents the number of exchangeable positions in Cyclohexene)

-

Calculate the isotopic enrichment: Isotopic Enrichment (atom % D) = 100 - %H

-

Trustworthiness Check: The use of a gravimetrically prepared internal standard provides a self-validating system. Any errors in sample handling would be reflected in the standard's signal, allowing for normalization and ensuring the final enrichment calculation is robust and reliable.

Conclusion: Ensuring Data Integrity Through Rigorous Verification

References

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . ResolveMass Laboratories Inc. [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions . National Institutes of Health (NIH). [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . YouTube. [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions . ACS Publications. [Link]

-

Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS . PubMed Central. [Link]

-

NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics . PubMed Central. [Link]

-

Variations in GC–MS Response Between Analytes and Deuterated Analogs . ResearchGate. [Link]

-

Evaluation of gas chromatography for the separation of a broad range of isotopic compounds . PubMed. [Link]

-

Isotopic analysis by nuclear magnetic resonance . Wikipedia. [Link]

-

Cyclohexene-d10, 98 atom % D . SLS. [Link]

-

Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene . National Institutes of Health (NIH). [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy . Journal of the American Chemical Society. [Link]

-

Cyclohexene-d10 | CAS No.: 1603-55-0 . ResolveMass Laboratories Inc. [Link]

-

Toronto Research Chemicals . ChemBuyersGuide.com, Inc. [Link]

-

Synthesis of isotopologues and stereoisotopomers of the cyclohexene... . ResearchGate. [Link]

-

Preparation of cyclohexene isotopologues and stereoisotopomers from benzene . PubMed. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS . Almac Group. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Preparation of cyclohexene isotopologues and stereoisotopomers from benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclohexene-d10 D 98atom 1603-55-0 [sigmaaldrich.com]

- 6. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. almacgroup.com [almacgroup.com]

- 11. scbt.com [scbt.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. isotope.com [isotope.com]

- 14. Cambridge Isotope Laboratories CYCLOHEXANONE-D10 (D, 98%), 5 G, 51209-49-5, | Fisher Scientific [fishersci.com]

- 15. isotope.com [isotope.com]

- 16. Cyclohexene-d10 | TRC-C987514-100MG | LGC Standards [lgcstandards.com]

- 17. isotope.com [isotope.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pure Cyclohexene-d10

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of pure Cyclohexene-d10 (Perdeutero-cyclohexene). We will delve into the theoretical underpinnings and practical considerations for interpreting its ¹H and ¹³C NMR spectra, providing field-proven insights into its application and analysis.

Introduction: The Role of Isotopic Labeling in NMR

Cyclohexene-d10 (CAS No: 1603-55-0) is the fully deuterated analogue of cyclohexene, where all ten hydrogen atoms have been replaced with deuterium (²H or D).[1] With a molecular formula of C₆D₁₀, this isotopically labeled compound is a high-value reagent primarily utilized in NMR spectroscopy and mass spectrometry.[1][2][3] Its principal application in NMR is as a non-protonated, or "silent," solvent, which eliminates overwhelming solvent signals from the ¹H NMR spectrum, thereby enhancing the visibility of solute resonances.[1][4] Furthermore, its well-defined isotopic purity makes it a candidate for use as an internal standard in quantitative NMR (qNMR) studies and for investigating kinetic isotope effects in reaction mechanisms.[1]

Understanding the NMR signature of pure Cyclohexene-d10 is crucial for quality control and for accurately interpreting the spectra of solutes dissolved within it. Unlike its protonated counterpart, its spectra are defined by the unique nuclear properties of deuterium.

Molecular Structure and Chemical Environments

The cyclohexene molecule possesses a plane of symmetry that bisects the double bond, rendering pairs of carbons and their attached deuterons chemically equivalent. This symmetry results in three distinct chemical environments within the molecule, which is the foundational reason for the number of signals observed in its ¹³C NMR spectrum.[5]

-

Vinylic Position (C1, C2): The two sp²-hybridized carbons of the double bond.

-

Allylic Position (C3, C6): The two sp³-hybridized carbons directly adjacent to the double bond.

-

Homoallylic Position (C4, C5): The two sp³-hybridized carbons furthest from the double bond.

Caption: Molecular structure of Cyclohexene-d10 showing the three distinct chemical environments.

¹H NMR Spectral Analysis: A Spectrum of Silence

For a high-purity sample of Cyclohexene-d10 (e.g., 98 atom % D), the ¹H NMR spectrum is characterized by the near-total absence of signals.[2][3] Deuterium has a different gyromagnetic ratio than proton and is therefore not observed in a standard ¹H NMR experiment.

The only observable peaks arise from the tiny fraction of residual protons in partially deuterated isotopologues (e.g., C₆D₉H). The intensity of these signals is directly proportional to the level of isotopic impurity. The predicted chemical shifts for these residual protons, based on the spectrum of standard, non-deuterated cyclohexene, are detailed below.[6][7] These weak signals would likely appear as complex multiplets due to coupling with neighboring deuterium atoms (JHD), which have a spin I=1.

| Position | Proton Type | Predicted Chemical Shift (δ) ppm | Expected Multiplicity |

| C1, C2 | Vinylic | ~ 5.6 - 6.0 | Broad Multiplet |

| C3, C6 | Allylic | ~ 1.8 - 2.2 | Broad Multiplet |

| C4, C5 | Homoallylic | ~ 1.2 - 1.6 | Broad Multiplet |

| Table 1: Predicted ¹H NMR chemical shifts for residual protons in Cyclohexene-d10. Data is extrapolated from the known spectrum of non-deuterated cyclohexene.[6][7] |

¹³C NMR Spectral Analysis: The Influence of Deuterium Coupling

In contrast to the ¹H spectrum, the proton-decoupled ¹³C NMR spectrum of Cyclohexene-d10 is highly informative, displaying signals for each of the three unique carbon environments.[5] The defining characteristic of this spectrum is the spin-spin coupling between the ¹³C nuclei and the directly attached deuterium atoms.

Causality of Signal Splitting: Deuterium is a spin-1 nucleus (I=1). Therefore, the multiplicity of a carbon signal due to deuterium coupling follows the 2nI + 1 rule , where 'n' is the number of equivalent deuterons.

-

For a CD group (n=1), the signal splits into a 2(1)(1) + 1 = 3-line triplet with a 1:1:1 intensity ratio.

-

For a CD₂ group (n=2), the signal splits into a 2(2)(1) + 1 = 5-line quintet with a 1:2:3:2:1 intensity ratio.

The one-bond carbon-deuterium coupling constant (¹JCD) is a key parameter, typically around 20-30 Hz.

| Position | Carbon Type | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Typical ¹JCD (Hz) |

| C1, C2 | Vinylic | ~ 127.2 | Triplet (1:1:1) | ~24 |

| C3, C6 | Allylic | ~ 25.3 | Quintet (1:2:3:2:1) | ~20 |

| C4, C5 | Homoallylic | ~ 22.8 | Quintet (1:2:3:2:1) | ~20 |

| Table 2: Predicted ¹³C NMR spectral data for Cyclohexene-d10. Chemical shifts are based on the non-deuterated analogue, and multiplicities are derived from the 2nI+1 rule.[5][8][9] |

Experimental Protocol for High-Quality NMR Data Acquisition

This protocol outlines a self-validating system for acquiring pristine ¹H and ¹³C NMR spectra of a neat Cyclohexene-d10 sample.

5.1 Sample Preparation

-

Source Material: Use high-purity Cyclohexene-d10 (≥98 atom % D) from a reputable supplier.[2]

-

NMR Tube: Employ a high-precision 5 mm NMR tube (e.g., Norell 509-UP or equivalent).

-

Sample Loading: Using a clean glass pipette, transfer approximately 0.6 mL of neat Cyclohexene-d10 into the NMR tube.

-

Referencing: Add a capillary insert containing a reference standard (e.g., TMS in CDCl₃) or use an external reference standard. For this guide, we will assume external referencing post-acquisition.

-

Sealing: Securely cap the NMR tube. If the sample is to be stored, flame-sealing under an inert atmosphere (e.g., Argon) is recommended to prevent peroxide formation.[10]

5.2 Spectrometer Setup and Calibration

-

Insertion & Locking: Insert the sample into the spectrometer. As there is no deuterated lock solvent in the bulk sample, the spectrometer's lock system must be turned off .

-

Shimming: Perform gradient shimming on the sample to optimize the magnetic field homogeneity (B₀). This is a critical step to achieve high-resolution spectra. The process maximizes the signal from the sample itself.

5.3 ¹H NMR Acquisition Parameters (e.g., 400 MHz Spectrometer)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin).

-

Spectral Width (SW): ~16 ppm (e.g., centered at 4 ppm).

-

Acquisition Time (AQ): ≥ 3.0 seconds for high digital resolution.

-

Relaxation Delay (D1): 5.0 seconds.

-

Number of Scans (NS): ≥ 64 scans to achieve sufficient signal-to-noise for observing low-intensity residual proton signals.

-

Processing: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the external standard.

5.4 ¹³C NMR Acquisition Parameters (e.g., 101 MHz Spectrometer)

-

Pulse Program: A standard single-pulse experiment with power-gated decoupling ('zgpg' type). Crucially, the proton decoupler should be turned off as there are no protons to decouple and doing so would cause unnecessary sample heating.

-

Spectral Width (SW): ~220 ppm (e.g., centered at 100 ppm).

-

Acquisition Time (AQ): ~1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds.

-

Number of Scans (NS): ≥ 1024 scans, as ¹³C is an insensitive nucleus.

-

Processing: Apply an exponential window function (line broadening of ~1.0 Hz). Phase and baseline correct the spectrum. Reference to the external standard.

Caption: Experimental workflow for acquiring high-quality NMR spectra of neat Cyclohexene-d10.

Conclusion

The NMR spectra of pure Cyclohexene-d10 are fundamentally distinct from those of its common non-deuterated form. The ¹H spectrum is characterized by its silence, making it an excellent medium for observing solute signals without interference. The ¹³C spectrum is defined by predictable multiplicities—triplets and quintets—arising from one-bond C-D coupling, providing a clear signature of the molecule's three unique carbon environments. This guide provides the foundational data and protocols necessary for researchers to confidently utilize and verify this important deuterated compound in their work.

References

- Vertex AI Search. (2026). 1H proton nmr spectrum of cyclohexene C6h10.

- Vertex AI Search. (2026). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts.

-

ResolveMass Laboratories Inc. (n.d.). Cyclohexene-d10 | CAS No.: 1603-55-0. Retrieved from [Link]

-

Carl ROTH. (n.d.). Cyclohexane D12 - Deuterated Compounds for NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexene. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). Retrieved from [Link]

-

SLS. (n.d.). Cyclohexene-d10, 98 atom % D | 480452-5G | SIGMA-ALDRICH. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600). Retrieved from [Link]

-

SLS. (n.d.). Cyclohexane-d12, 99.6 atom % D | 151866-5G | SIGMA-ALDRICH. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0034372). Retrieved from [Link]

-

Chegg.com. (2023). Solved Label the 1H and 13 C NMR spectra of cyclohexene. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12: Complex Coupling. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Cyclohexene-d10 D 98atom 1603-55-0 [sigmaaldrich.com]

- 3. Cyclohexene-d10 D 98atom 1603-55-0 [sigmaaldrich.com]

- 4. Cyclohexane D12, CAS No. 1735-17-7 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]

- 5. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Cyclohexene(110-83-8) 1H NMR [m.chemicalbook.com]

- 8. Cyclohexene(110-83-8) 13C NMR spectrum [chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclohexene-d10

This guide provides a detailed exploration of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of decadeuterated cyclohexene (Cyclohexene-d10). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of fragmentation, the diagnostic utility of isotopic labeling, and the practical aspects of spectral interpretation.

Section 1: The Foundation - Electron Ionization and Isotopic Labeling

Electron Ionization (EI) is a foundational technique in mass spectrometry, particularly for the analysis of volatile organic compounds.[1] The process involves bombarding gas-phase molecules with high-energy electrons, typically at 70 electron volts (eV).[2][3] This energy is substantially higher than the ionization energies of most organic molecules (5-15 eV), leading not only to the formation of a molecular ion (M⁺•) but also to extensive and characteristic fragmentation.[2][4] This fragmentation is akin to a molecular "fingerprint," providing invaluable structural information.[3]

The use of stable isotope labeling, such as the replacement of hydrogen with deuterium (²H or D), is a powerful tool in elucidating these fragmentation mechanisms.[5] By observing the mass shifts in the fragment ions of the labeled compound compared to its unlabeled counterpart, we can trace the pathways of bond cleavages and rearrangements with high confidence.[5][6] In the case of cyclohexene-d10, where all ten hydrogen atoms are replaced by deuterium, we can precisely map the fate of the carbon skeleton and its substituents during fragmentation.

Section 2: Unraveling the Fragmentation of Cyclohexene

Before examining the deuterated analog, it is crucial to understand the fragmentation of cyclohexene (C₆H₁₀) itself. The mass spectrum of cyclohexene is characterized by several key fragmentation pathways.[7] The molecular ion (M⁺•) appears at a mass-to-charge ratio (m/z) of 82.[7][8]

The most significant fragmentation pathway for cyclohexene is the retro-Diels-Alder (rDA) reaction .[9][10] This process involves the cleavage of the cyclohexene ring to form a diene and a dienophile.[9][10][11] For the cyclohexene molecular ion, this results in the formation of a butadiene radical cation ([C₄H₆]⁺•) at m/z 54 and a neutral ethene molecule (C₂H₄).

Other notable fragments in the cyclohexene spectrum include:

-

m/z 81: Arising from the loss of a single hydrogen atom ([M-H]⁺).[7]

-

m/z 67: A prominent peak resulting from the loss of a methyl radical ([M-CH₃]⁺), which involves ring-opening and rearrangement.[7]

-

m/z 54: The base peak in many spectra, corresponding to the butadiene radical cation from the retro-Diels-Alder reaction.[12]

-

m/z 41 & 39: Smaller allyl and cyclopropenyl cations, respectively, resulting from further fragmentation.

Logical Flow of Cyclohexene Fragmentation

Caption: Primary fragmentation pathways of the cyclohexene molecular ion.

Section 3: The Impact of Deuteration: Fragmentation of Cyclohexene-d10

Substituting all ten hydrogen atoms with deuterium significantly alters the mass spectrum. The molecular weight of cyclohexene-d10 (C₆D₁₀) is 92 amu, and thus its molecular ion (M⁺•) is observed at m/z 92. The fragmentation pathways remain analogous to those of unlabeled cyclohexene, but the masses of the resulting ions are shifted, providing clear evidence for the fragmentation mechanisms.

The cornerstone retro-Diels-Alder reaction in cyclohexene-d10 involves the loss of a neutral deuterated ethene molecule (C₂D₄). This leads to the formation of a hexadeuterated butadiene radical cation ([C₄D₆]⁺•) at m/z 60.

[C₆D₁₀]⁺• → [C₄D₆]⁺• + C₂D₄ (m/z 92) → (m/z 60)

This direct shift of the base peak from m/z 54 to m/z 60 is a definitive confirmation of the retro-Diels-Alder fragmentation pathway.

Comparative Fragmentation Data

| Proposed Fragment Identity | Unlabeled Cyclohexene (C₆H₁₀) Fragment Ion | m/z | Deuterated Cyclohexene-d10 (C₆D₁₀) Fragment Ion | m/z | Mass Shift (amu) | Fragmentation Pathway |

| Molecular Ion | [C₆H₁₀]⁺• | 82 | [C₆D₁₀]⁺• | 92 | +10 | Initial Ionization |

| Loss of H/D radical | [C₆H₉]⁺ | 81 | [C₆D₉]⁺ | 90 | +9 | Loss of •D |

| Loss of methyl radical | [C₅H₇]⁺ | 67 | [C₅D₇]⁺ | 74 | +7 | Loss of •CD₃ |

| Retro-Diels-Alder Product | [C₄H₆]⁺• | 54 | [C₄D₆]⁺• | 60 | +6 | Loss of C₂D₄ |

| Allyl Cation | [C₃H₅]⁺ | 41 | [C₃D₅]⁺ | 46 | +5 | Further Fragmentation |

Visualizing Cyclohexene-d10 Fragmentation

Caption: Key fragmentation pathways observed for Cyclohexene-d10.

Section 4: Experimental Protocol for EI-MS Analysis

To ensure the reproducibility and accuracy of the fragmentation data, a standardized experimental protocol is essential. The following outlines a robust methodology for the analysis of Cyclohexene-d10 using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To acquire a high-quality electron ionization mass spectrum of Cyclohexene-d10 and confirm its fragmentation pattern.

Materials:

-

Cyclohexene-d10 (isotopic purity >98%)

-

High-purity solvent (e.g., Hexane or Dichloromethane)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Cyclohexene-d10 in the chosen solvent (e.g., 100 ppm). This prevents column overloading and source saturation.

-

-

Gas Chromatography Parameters:

-

Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the volatile analyte.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane) is suitable.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 150 °C.

-

Final hold: Hold at 150 °C for 2 minutes.

-

-

-

Mass Spectrometry Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to library databases.[3]

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35 - 200. This range will cover the molecular ion and all significant fragments.

-

Solvent Delay: A solvent delay of 2-3 minutes is necessary to prevent the high concentration of solvent from entering and saturating the MS detector.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectra across the eluting peak corresponding to Cyclohexene-d10.

-

Process the data by performing a background subtraction to obtain a clean mass spectrum of the analyte.

-

Identify the molecular ion and major fragment ions. Compare the obtained m/z values with the theoretical values predicted from the fragmentation pathways.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the GC-EI-MS analysis.

Section 5: Conclusion and Applications

The analysis of Cyclohexene-d10 provides a clear and instructive example of how isotopic labeling is used to confirm fragmentation mechanisms in mass spectrometry. The predictable and significant mass shifts observed for key fragments, especially the retro-Diels-Alder product, serve as a self-validating system for spectral interpretation.

For professionals in drug development and metabolic research, these principles are directly applicable. Deuterium labeling is routinely employed to trace metabolic pathways, quantify drug metabolites, and serve as internal standards in pharmacokinetic studies.[5] A thorough understanding of how deuteration affects fragmentation patterns is paramount for the accurate structural elucidation of novel compounds and their metabolites. This guide provides the foundational knowledge and practical methodology to confidently approach such challenges.

References

-

Understanding Electron Ionization Processes for GC–MS. (2015). LCGC International. [Link]

-

Electron ionization. (n.d.). In Wikipedia. Retrieved January 9, 2024. [Link]

-

Retro-Diels Alder mechanism: Significance and symbolism. (2025). Wisdomlib. [Link]

-

Mass spectrum of cyclohexene C6H10 fragmentation pattern. (n.d.). Doc Brown's Chemistry. [Link]

-

Balbeur, D., Dehareng, D., & De Pauw, E. (2010). Identification of Fragmentation Channels of Dinucleotides Using Deuterium Labeling. Journal of the American Society for Mass Spectrometry, 21(1), 23–33. [Link]

-

Please explain the principles, advantages, and disadvantages of EI. (n.d.). Shimadzu Corporation. [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]

-

Retro diels alder reaction and ortho effect. (n.d.). Slideshare. [Link]

-

What is the difference between Cyclohexane and Hexene on the bases of mass Spectrometry? (2021). Quora. [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin. [Link]

-

Cyclohexene. (n.d.). NIST WebBook. [Link]

-

Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. (2001). Semantic Scholar. [Link]

-

Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. (n.d.). ACS Publications. [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

-

Alamillo, J., et al. (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Cell Reports Methods. [Link]

-

Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021). YouTube. [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (2005). Retro-Diels-Alder reaction in mass spectrometry. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

-

Mass spectrum of cyclohexane fragmentation pattern. (n.d.). Doc Brown's Chemistry. [Link]

Sources

- 1. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Cyclohexene [webbook.nist.gov]

- 9. Retro-Diels Alder mechanism: Significance and symbolism [wisdomlib.org]

- 10. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 11. youtube.com [youtube.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Cyclohexene-d10

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, deuterated compounds like Cyclohexene-d10 (C₆D₁₀) are invaluable tools. Their use in applications ranging from Nuclear Magnetic Resonance (NMR) spectroscopy to metabolic fate studies is well-established.[1][2] However, the unique isotopic composition does not negate the inherent chemical hazards of the parent molecule. This guide provides a comprehensive framework for the safe handling of Cyclohexene-d10 in a laboratory setting, grounded in the principles of proactive risk mitigation and scientific integrity.

Understanding the Hazard Profile of Cyclohexene-d10

Cyclohexene-d10, while differing in its isotopic makeup, shares a virtually identical reactivity and hazard profile with its non-deuterated counterpart, cyclohexene.[3][4] The primary hazards are its high flammability and potential for human toxicity upon exposure.[5][6]

1.1. Physical and Chemical Hazards

Cyclohexene-d10 is a highly flammable liquid and vapor, with a low flash point that necessitates stringent control of ignition sources.[3][7] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to a flashback.[8][9] Furthermore, like many unsaturated hydrocarbons, cyclohexene can form explosive peroxides upon prolonged exposure to air.[4][8]

1.2. Toxicological Concerns

The primary routes of exposure are inhalation, ingestion, and skin contact.[3] Inhalation of vapors may cause respiratory tract irritation and central nervous system effects such as drowsiness and dizziness.[10][11] Skin contact can lead to irritation, and the substance may be harmful if absorbed through the skin.[6] Ingestion is a significant concern, as Cyclohexene-d10 is harmful if swallowed and presents an aspiration hazard, meaning it can enter the lungs and cause severe damage.[3][10] While no specific carcinogenic effects have been identified for Cyclohexene-d10, it is crucial to handle all chemicals with the assumption of potential long-term health effects and minimize exposure.[3]

From a toxicological perspective, the deuteration of a molecule can sometimes alter its metabolic pathway. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes.[2][12] This "kinetic isotope effect" can be advantageous in drug development by improving a drug's pharmacokinetic profile.[12][13] However, it can also potentially redirect metabolic pathways, which in some cases could lead to the formation of different metabolites with their own toxicological profiles.[14][15] Therefore, while the acute toxicity of Cyclohexene-d10 is expected to be similar to cyclohexene, a cautious approach is warranted.

Risk Assessment and Mitigation Strategies

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any procedure involving Cyclohexene-d10, a detailed evaluation of the potential hazards and the implementation of appropriate control measures are mandatory.

Data Presentation: Key Properties of Cyclohexene-d10

| Property | Value | Reference |

| Molecular Formula | C₆D₁₀ | [4] |

| Molecular Weight | 92.21 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 83 °C (181 °F) | [3] |

| Melting Point | -104 °C (-155 °F) | [3] |

| Flash Point | -20 °C (-4 °F) (closed cup) | [3] |

| Density | 0.811 g/mL | [3] |

| Solubility in Water | 0.21 g/L | [3] |

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous vapors is through effective engineering controls. All handling of Cyclohexene-d10 should be conducted within a certified chemical fume hood to minimize inhalation risk.[3][16] The fume hood should have adequate airflow and be located in an area with good general laboratory ventilation.[16] To mitigate the risk of fire and explosion, all electrical equipment used in the vicinity should be intrinsically safe or explosion-proof.[5][7]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is critical to prevent personal exposure.[17][18] The following PPE is mandatory when handling Cyclohexene-d10:

-

Eye Protection: Chemical splash goggles are required at all times.[3][19] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[19]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good short-term protection against a range of chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[19][20] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[19]

-

Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[19] Long pants and closed-toe shoes are also required.[19] Avoid synthetic clothing materials that can melt and adhere to the skin in the event of a fire.[19]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[16][19] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[19]

Experimental Protocols: A Step-by-Step Approach to Safety

Adherence to well-defined experimental protocols is paramount for ensuring safety and reproducibility. The following workflows outline the key considerations for handling Cyclohexene-d10.

Experimental Workflow: Safe Handling of Cyclohexene-d10

Caption: A logical workflow for the safe handling of Cyclohexene-d10.

3.1. Storage and Handling

-

Storage: Store Cyclohexene-d10 in a cool, dry, and well-ventilated area designated for flammable liquids.[3][7] Keep containers tightly closed to prevent the escape of vapors and potential peroxide formation.[7] Store away from heat, sparks, open flames, and other ignition sources.[5][7] It should also be stored separately from strong oxidizing agents.[9][21]

-

Handling: As with many deuterated solvents used in NMR, Cyclohexene-d10 can be hygroscopic.[22][23] To prevent contamination with atmospheric moisture, which can introduce unwanted proton signals in NMR spectra, it is best practice to handle the solvent under an inert atmosphere of dry nitrogen or argon.[1][22] Use clean, dry glassware and syringes for transfers.[23][24] Ground and bond containers and receiving equipment to prevent static discharge during transfers.[5][7]

3.2. Waste Disposal

All waste containing Cyclohexene-d10, including contaminated absorbents from spills, must be treated as hazardous waste.[25][26]

-

Collect waste in a clearly labeled, compatible container with a secure lid.[26][27]

-

Do not mix with incompatible waste streams.

-

Store waste containers in a designated satellite accumulation area.

-

Dispose of the hazardous waste through your institution's established hazardous waste management program.[28][29]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm to personnel and property.

4.1. Spill Response

For a small spill of Cyclohexene-d10:

-

Alert personnel in the immediate area.[26]

-

If it is safe to do so, eliminate all nearby ignition sources.[25][30]

-

Wear appropriate PPE, including respiratory protection if necessary.[25][31]

-

Contain the spill using a non-combustible absorbent material like spill pads or sand.[25][28] Avoid using materials like cat litter for flammable liquid spills, as they may not be suitable for incineration.[25][28]

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[30][31]

-

Clean the spill area with soap and water.[31]

-

Ventilate the area to disperse any remaining vapors.[28]

For a large spill, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately, close the doors, and contact your institution's emergency response team.[26][31]

4.2. Fire Response

In case of a fire involving Cyclohexene-d10:

-

For a small, containable fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Do not use water, as it may be ineffective and can spread the flammable liquid.[7]

-

For a larger fire, or if you are not trained in using a fire extinguisher, activate the fire alarm, evacuate the area, and call for emergency services.[31]

4.3. First Aid

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Conclusion

Cyclohexene-d10 is a valuable tool for scientific advancement, but its safe use hinges on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and well-defined handling and emergency procedures, researchers can confidently and safely harness the unique properties of this deuterated compound. A culture of safety, built on the pillars of expertise, trustworthiness, and authoritative guidance, is the ultimate safeguard in any laboratory setting.

References

-

Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

-

Safety & Risk Services, University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up. Retrieved from [Link]

-

TutorChase. (n.d.). What are the health and safety considerations when working with alkenes?. Retrieved from [Link]

-

Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Patsnap. (2024, October 11). Cyclohexene: Uses, Properties, and Applications. Retrieved from [Link]

-

UC San Diego Blink. (2015, February 17). How to Handle Chemical Spills in Laboratories. Retrieved from [Link]

-

Mutlib, A. E. (2013). Deuterated drugs; where are we now? Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1079-1082. Retrieved from [Link]

-

Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (

ngcontent-ng-c1311558766="" class="ng-star-inserted">2H_10)Cyclohexene. PubChem Compound Database. Retrieved from [Link] -

Chemsrc. (2025, August 26). (2H10)Cyclohexene | CAS#:1603-55-0. Retrieved from [Link]

-

ResearchGate. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology. Retrieved from [Link]

-

Al-Tel, T. H., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Pharmaceuticals, 15(10), 1238. Retrieved from [Link]

-

Grokipedia. (n.d.). Cyclohexene. Retrieved from [Link]

-

Study.com. (n.d.). Cyclohexene | Properties, Structure & Synthesis. Retrieved from [Link]

-

West Liberty University. (n.d.). Cyclohexene - Material Safety Data Sheet. Retrieved from [Link]

-

White, I. N., & Gandolfi, A. J. (1986). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. Drug Metabolism and Disposition, 14(2), 159-163. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Chemtalk. (n.d.). Cyclohexene and Cyclohexane. Retrieved from [Link]

-

ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

-

ChemBK. (n.d.). Cyclohexene 110-83-8 wiki. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, June 6). How do you properly dispose of hexane and cyclohexane. Retrieved from [Link]

-

Acros Organics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. (2H10)Cyclohexene | CAS#:1603-55-0 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CYCLOHEXENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Cyclohexene | Properties, Structure & Synthesis - Lesson | Study.com [study.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. westliberty.edu [westliberty.edu]

- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 18. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 19. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 20. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 21. fishersci.ca [fishersci.ca]

- 22. NMR Solvents | Eurisotop [eurisotop.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. ukisotope.com [ukisotope.com]

- 25. westlab.com [westlab.com]

- 26. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]

- 27. ethz.ch [ethz.ch]

- 28. acs.org [acs.org]

- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 30. ccny.cuny.edu [ccny.cuny.edu]

- 31. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

A Technical Guide to the Key Differences Between Cyclohexene-d10 and Non-Deuterated Cyclohexene for Researchers and Drug Development Professionals

Abstract

Isotopic labeling is a powerful technique that provides profound insights into reaction mechanisms, metabolic pathways, and quantitative analysis. The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), creates compounds that are nearly identical chemically but possess distinct physical properties. This guide offers an in-depth technical exploration of the critical differences between cyclohexene (C₆H₁₀) and its fully deuterated analog, cyclohexene-d10 (C₆D₁₀). We will delve into their fundamental physicochemical and spectroscopic distinctions, the pivotal role of the kinetic isotope effect (KIE), and their practical applications, particularly as internal standards in mass spectrometry and as tracers in mechanistic studies. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage deuterated compounds in their work.

Fundamental Physicochemical Distinctions

The replacement of ten protium (¹H) atoms with deuterium (²H) atoms imparts a significant change in the molar mass of cyclohexene, which in turn subtly influences its bulk physical properties. While electronic structure remains virtually unchanged, the increased mass of cyclohexene-d10 leads to differences in density and boiling point.

The C-D bond is slightly shorter and stronger than the C-H bond. This is due to the lower zero-point vibrational energy of the heavier deuterium atom, which results in a lower-lying ground state energy level.[1] This fundamental difference in bond energy is the origin of many of the unique behaviors of deuterated compounds.

Table 1: Comparative Physicochemical Properties

| Property | Cyclohexene (Non-deuterated) | Cyclohexene-d10 | Rationale for Difference |

| Molecular Formula | C₆H₁₀ | C₆D₁₀ | Isotopic Substitution |

| Molecular Weight | 82.14 g/mol | 92.21 g/mol | Mass of 10 D atoms vs. 10 H atoms. |

| Boiling Point | 83 °C[2] | ~83 °C | Increased mass leads to stronger van der Waals forces, but the effect is often minimal. |

| Melting Point | -104 °C | -104 °C | Minimal change as intermolecular forces are not significantly altered. |

| Density | 0.810 g/mL at 25 °C[2] | 0.908 g/mL at 25 °C | Significant increase due to the higher mass-to-volume ratio. |

Spectroscopic Signatures: A Comparative Analysis

The mass difference between hydrogen and deuterium creates dramatic and analytically useful distinctions in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a standard proton NMR spectrum, non-deuterated cyclohexene displays characteristic signals for its vinylic, allylic, and aliphatic protons.[3][4] In contrast, a pure sample of cyclohexene-d10 will be "silent" in ¹H NMR, showing no signals. This property makes deuterated compounds excellent solvents or reference standards for NMR studies, as they eliminate interference from solvent protons.[5]

-

²H NMR: Deuterium has a nuclear spin (I=1) and is NMR-active, though it resonates at a different frequency than protons. A ²H NMR spectrum of cyclohexene-d10 can be acquired to confirm the positions and extent of deuteration.[6]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds. The frequency of a bond vibration is primarily dependent on the bond strength and the reduced mass of the atoms involved.[7] Because deuterium is approximately twice as massive as hydrogen, the C-D bond vibrates at a significantly lower frequency than a C-H bond.[8]

-

C-H Stretch: Non-deuterated cyclohexene shows characteristic sp² C-H stretches just above 3000 cm⁻¹ and sp³ C-H stretches just below 3000 cm⁻¹.[9][10]

-

C-D Stretch: For cyclohexene-d10, these C-H stretching bands are absent and are replaced by C-D stretching bands at a much lower wavenumber, typically around 2100-2250 cm⁻¹.[8][11] This clear shift provides an unambiguous method to confirm deuteration.

Mass Spectrometry (MS)

In mass spectrometry, the most direct difference is the molecular ion peak (M⁺). Cyclohexene-d10 will have a molecular ion peak that is 10 mass units higher than that of non-deuterated cyclohexene (m/z 92 vs. m/z 82). This mass difference is the cornerstone of its use as an internal standard in isotope dilution mass spectrometry (IDMS), allowing for clear differentiation between the analyte and the standard.[12][13]

The Kinetic Isotope Effect (KIE): A Tool for Mechanistic Elucidation

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[14][15] Because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, more energy is required to break it.[1]

Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of that molecule will react more slowly. This is known as a primary KIE , expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage, this value is typically between 2 and 8.[14]

The KIE is an invaluable tool for studying reaction mechanisms. For example, in the oxidation of cyclohexene, which can proceed via a radical pathway involving the abstraction of an allylic hydrogen, a significant primary KIE would be expected.[16][17] Observing a kH/kD > 1 provides strong evidence that the allylic C-H bond is cleaved in the slowest step of the reaction.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]

- 3. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. kinetics [faculty.csbsju.edu]

- 9. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. homework.study.com [homework.study.com]

- 11. A C-D (carbon–deuterium) bond is electronically much like a C-H b... | Study Prep in Pearson+ [pearson.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 16. Oxidation mechanism of molecular oxygen over cyclohexene catalyzed by a cobalt l-glutamic acid complex - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyclohexene-d10 in NMR Spectroscopy

Introduction: A Specialized Solvent for Non-Polar Analytes

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is paramount to acquiring high-quality, interpretable data. Deuterated solvents are fundamental to modern NMR experiments, serving to eliminate overwhelming solvent proton signals and to provide a stable deuterium signal for the instrument's field-frequency lock.[1][2] While common solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are workhorses for a vast range of applications, challenges arise when dealing with highly non-polar or organometallic species that exhibit poor solubility or reactivity in these standard media.

Cyclohexene-d10 (C₆D₁₀) emerges as a valuable, albeit specialized, non-protonated solvent for such demanding applications. Its fully deuterated aliphatic and olefinic structure provides a non-polar environment, making it an excellent choice for the analysis of non-polar polymers, organometallic complexes, and other hydrophobic molecules.[3] The absence of aromatic rings, present in other non-polar solvents like benzene-d₆ or toluene-d₈, can be a distinct advantage in preventing undesirable aromatic solvent-induced shifts (ASIS) and simplifying spectral regions where analyte signals may overlap with aromatic resonances. This application note provides a comprehensive guide to the effective use of Cyclohexene-d10 in NMR spectroscopy, detailing its properties, application-specific protocols, and best practices for data acquisition.

Physicochemical Properties and Comparison with Other Solvents

Understanding the physical properties of Cyclohexene-d10 is crucial for its proper handling and for designing NMR experiments, particularly those involving variable temperatures. Below is a summary of its key properties and a comparison with other common non-polar deuterated solvents.

| Property | Cyclohexene-d10 | Cyclohexane-d12 | Benzene-d6 | Toluene-d8 |

| CAS Number | 1603-55-0 | 1735-17-7 | 1076-43-3 | 2037-26-5 |

| Molecular Formula | C₆D₁₀ | C₆D₁₂ | C₆D₆ | C₇D₈ |

| Molecular Weight | 92.21 g/mol | 96.24 g/mol [1] | 84.15 g/mol [4] | 100.19 g/mol |

| Density (at 25 °C) | 0.908 g/mL | 0.89 g/mL[1] | 0.95 g/mL[4] | 0.94 g/mL |

| Melting Point | -104 °C | 6.5 °C[1] | 5.5 °C[4] | -95 °C |

| Boiling Point | 83 °C | 81 °C[1] | 80.1 °C[4] | 111 °C |

| ¹H Residual Peaks (ppm) | ~5.7 (alkene), ~2.0 (allylic), ~1.6 (aliphatic) (estimated)[5] | 1.38[1] | 7.16[4] | 2.09, 6.98, 7.00, 7.09 |

| ¹³C Residual Peaks (ppm) | ~127 (alkene), ~25 (allylic), ~22 (aliphatic) (estimated)[6] | 26.43[1] | 128.39[4] | 20.4, 125.5, 128.3, 129.2 |

Note: Residual peak positions for Cyclohexene-d10 are estimated based on the spectra of the protonated analogue and structurally similar deuterated compounds, as a definitive source for the deuterated species was not found.[1][5][6]

Core Applications and Rationale for Use